Adiphene

Description

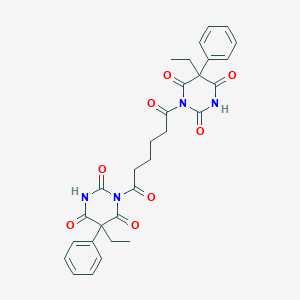

Structure

2D Structure

3D Structure

Properties

CAS No. |

100596-78-9 |

|---|---|

Molecular Formula |

C30H30N4O8 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

5-ethyl-1-[6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-6-oxohexanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C30H30N4O8/c1-3-29(19-13-7-5-8-14-19)23(37)31-27(41)33(25(29)39)21(35)17-11-12-18-22(36)34-26(40)30(4-2,24(38)32-28(34)42)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3,(H,31,37,41)(H,32,38,42) |

InChI Key |

KGGYJLFQFUTMDA-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Compound X in Adipocytes: A Technical Guide

Introduction

Compound X is a novel, synthetic small molecule designed to selectively modulate metabolic pathways within adipocytes. Its primary mechanism of action centers on its role as a potent partial agonist of the G-protein coupled receptor 120 (GPR120), also known as the Free Fatty Acid Receptor 4 (FFAR4). This receptor is highly expressed in mature adipocytes and plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammatory responses. This document provides a detailed overview of the molecular signaling cascade initiated by Compound X in adipocytes, supported by quantitative data from key in vitro experiments and detailed experimental protocols.

Core Signaling Pathway of Compound X

Upon binding to GPR120, Compound X initiates a bifurcated signaling cascade that enhances insulin (B600854) sensitivity and suppresses inflammation. The primary pathway involves the activation of a Gq/11-coupled protein, leading to the mobilization of intracellular calcium and subsequent translocation of the glucose transporter GLUT4 to the plasma membrane. A secondary, G-protein-independent pathway involves the recruitment of β-arrestin 2, which mediates the anti-inflammatory effects.

An In-depth Technical Guide to the Discovery and Synthesis of Nirmatrelvir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nirmatrelvir (B3392351) (formerly PF-07321332) is an orally bioavailable antiviral drug developed by Pfizer that targets the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[1][2] It is a key component of the combination therapy Paxlovid™, which also includes ritonavir (B1064), a pharmacokinetic enhancer.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of nirmatrelvir.

Discovery and Development

The development of nirmatrelvir was a rapid response to the COVID-19 pandemic, leveraging years of research into coronavirus protease inhibitors.[3][4]

Lead Identification and Optimization

The journey to nirmatrelvir began with earlier research on inhibitors for the SARS-CoV-1 Mpro.[1][5] A key lead compound was PF-00835231, a peptidomimetic α-hydroxy ketone that showed potent activity against SARS-CoV-1.[1] However, this compound and its phosphate (B84403) prodrug, PF-07304814, suffered from poor oral bioavailability.[5]

Pfizer's research team initiated a medicinal chemistry campaign in March 2020 to optimize this lead compound for oral administration and potent activity against SARS-CoV-2 Mpro.[4][6] The structure-activity relationship (SAR) studies involved modifying various parts of the lead molecule.[1] A critical modification was the replacement of the α-hydroxy ketone "warhead" with a nitrile group.[1][4] The nitrile was selected for its ability to form a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site, its potential for easier scale-up, better solubility, and a reduced likelihood of epimerization.[1][4]

Further modifications, including the incorporation of a trifluoroacetamide (B147638) moiety and optimization of the P3 residue with tert-leucine, led to the identification of nirmatrelvir as a clinical candidate with superior oral bioavailability and potent antiviral activity.[4]

Mechanism of Action

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][5] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins required for viral replication.[5][7]

The mechanism of action involves the nitrile warhead of nirmatrelvir acting as an electrophile that forms a reversible covalent bond with the thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site.[4][8][9] This binding blocks the protease's catalytic activity, thereby preventing the processing of viral polyproteins and inhibiting viral replication.[3][7]

Due to the highly conserved nature of the Mpro active site across coronaviruses, nirmatrelvir has shown activity against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron.[3]

Nirmatrelvir is co-administered with ritonavir, an HIV protease inhibitor that acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][8] Ritonavir does not have significant activity against SARS-CoV-2 Mpro but serves to inhibit the metabolism of nirmatrelvir, thereby increasing its plasma concentration and prolonging its therapeutic effect.[3][7][8]

Mechanism of action of Nirmatrelvir and Ritonavir.

Quantitative Data

The following tables summarize key quantitative data for nirmatrelvir.

Table 1: In Vitro Activity of Nirmatrelvir

| Target Protease | IC50 (µM) | Ki (µM) |

|---|---|---|

| SARS-CoV-2 Mpro | 0.0192 | 0.00311 |

| Other Host Proteases | >100 | - |

Source:[9]

Table 2: Synthetic Route Yields (Pfizer's Patented Synthesis)

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Coupling of pyrrolidine (B122466) derivative and Boc-protected amino acid | 50 |

| 2 | Basic hydrolysis | 89 |

| 3 | Amide coupling | 49.6 (overall for final steps) |

| 4 | Dehydration to nitrile | 70-80 |

| 5 | Crystallization | 94 |

Synthesis Pathways and Experimental Protocols

Several synthetic routes for nirmatrelvir have been reported, including the initial route disclosed by Pfizer and subsequent optimized and greener syntheses.[1][10][12]

Pfizer's Original Patented Synthesis

The initial synthesis developed by Pfizer involves a multi-step process starting from a bicyclic proline derivative.[1][10]

Simplified workflow of Pfizer's patented synthesis.

Experimental Protocol (Illustrative Steps based on published routes):

-

Step 1: Peptide Coupling: The synthesis begins with the coupling of a bicyclic proline derivative with N-(tert-butoxycarbonyl)-3-methyl-L-valine.[5] This is typically achieved using a peptide coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[10] The product is then purified, often by chromatography.[10]

-

Step 2: Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide (B78521) (LiOH), in an aqueous solution.[5][10]

-

Step 3: Amide Coupling: The carboxylic acid is then coupled with another amine fragment. This amide bond formation can be facilitated by a water-soluble carbodiimide (B86325) like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][11]

-

Step 4: Dehydration to Nitrile: In a crucial step, the primary amide of the intermediate is dehydrated to form the nitrile "warhead". The original synthesis employed the Burgess reagent for this transformation.[4]

-

Step 5: Final Purification: The crude product is purified, often through crystallization, to yield the final active pharmaceutical ingredient.[5][11] The final product can be obtained as an MTBE solvate, which is then converted to the anhydrous form.[5][11]

Alternative and Greener Synthetic Approaches

Subsequent research has focused on developing more sustainable and efficient synthetic routes. These include:

-

Flow Chemistry: Continuous-flow processes have been developed for certain steps, offering better control and potentially higher yields.[1]

-

Alternative Reagents: Greener alternatives to traditional peptide coupling reagents and dehydrating agents (like the Burgess reagent) have been explored. For example, T3P (Propanephosphonic acid anhydride) has been used for amide bond formation and dehydration in a one-pot synthesis, achieving a 64% overall yield.[13]

-

Convergent Synthesis: More convergent routes have been designed to reduce the number of steps and improve overall efficiency.[6][12]

These advancements aim to make the large-scale production of nirmatrelvir more cost-effective and environmentally friendly, which is crucial for global access to this important therapeutic.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 4. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 5. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

- 11. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Osimertinib ("Compound X")

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), sold under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental protocols related to Osimertinib.

Molecular Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical structure allows for potent and irreversible inhibition of mutated EGFR alleles while having minimal activity against wild-type EGFR.[4][5]

Table 1: Molecular and Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |

| Chemical Formula | C₂₈H₃₃N₇O₂ | [1] |

| Molecular Weight | 499.619 g/mol | [1][6] |

| CAS Number | 1421373-65-0 | [1] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [7] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [7] |

Mechanism of Action and Signaling Pathways

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the receptor.[3][8] This action is particularly effective against mutant forms of EGFR, including those with sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation.[2][9] By blocking the kinase activity of EGFR, Osimertinib prevents the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9][10] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[10]

Pharmacological Properties

4.1. Pharmacokinetics

Osimertinib displays predictable pharmacokinetic properties.[10] Following oral administration, it is absorbed with a median time to maximum plasma concentration of approximately 6 hours.[1][10] The drug has a mean half-life of about 48 hours and is primarily metabolized by CYP3A4 and CYP3A5 enzymes.[1] Elimination occurs mainly through feces (68%) and to a lesser extent through urine (14%).[1]

Table 2: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~6 hours (range 3-24 hours) | [1] |

| Elimination Half-life | ~48 hours | [1] |

| Oral Clearance (CL/F) | 14.3 L/h | [1] |

| Metabolism | Oxidation (CYP3A4/5) | [1][11] |

| Excretion | Feces (68%), Urine (14%) | [1] |

| Blood-Brain Barrier Penetration | Significantly greater than earlier generation EGFR-TKIs | [10] |

4.2. Pharmacodynamics

The pharmacodynamic activity of Osimertinib is characterized by its potent and selective inhibition of mutant EGFR. This leads to the suppression of downstream signaling pathways, resulting in anti-tumor effects in non-small-cell lung carcinomas with specific mutations.[10] Clinical studies have demonstrated that Osimertinib significantly prolongs progression-free survival in patients with EGFR T790M-positive non-small cell lung cancer.[8]

Key Experimental Protocols

5.1. In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR protein variants.[12]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against various forms of the EGFR kinase.

-

Materials:

-

Procedure:

-

Dispense serially diluted Osimertinib or a vehicle control (DMSO) into the wells of a 384-well plate.[12]

-

Add the EGFR enzyme to each well and pre-incubate for approximately 30 minutes at room temperature.[12]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[13]

-

Incubate the reaction for 60 minutes at room temperature.[12]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[12]

-

Read the luminescence on a plate reader.[12]

-

Plot the percent inhibition versus the log concentration of Osimertinib to calculate the IC₅₀ value.[12]

-

5.2. Cell Viability Assay

This cell-based assay measures the effect of Osimertinib on the proliferation and viability of cancer cell lines.[12]

-

Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on cells with different EGFR mutation statuses.

-

Materials:

-

Procedure:

-

Seed the cells into 96-well plates and allow them to adhere overnight.[12]

-

Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or a vehicle control.[12]

-

Add the cell viability reagent according to the manufacturer's instructions.[12] For CellTiter-Glo®, this generates a luminescent signal proportional to the amount of ATP present.[12]

-

Measure the luminescence or absorbance using a plate reader.[12][13]

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.[12]

-

Conclusion

Osimertinib is a potent and selective third-generation EGFR TKI that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer with specific EGFR mutations. Its well-characterized molecular structure, favorable pharmacological properties, and clear mechanism of action make it a cornerstone in targeted cancer therapy. The experimental protocols outlined in this guide provide a foundation for further research and development in this area.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tga.gov.au [tga.gov.au]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In Vitro Effects of Berberine on Lipid Metabolism: A Technical Guide

Introduction

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from plants of the Berberis genus, has been a staple of traditional Chinese medicine for centuries.[1][2] Modern pharmacological research has identified it as a potent modulator of lipid metabolism, with demonstrated effects on cholesterol and triglyceride homeostasis.[1][3] This technical guide provides an in-depth overview of the in vitro effects of berberine on lipid metabolism, focusing on its molecular mechanisms, experimental validation, and the signaling pathways it influences. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

Berberine's influence on lipid metabolism is multifaceted, primarily revolving around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][4] Activated AMPK orchestrates a metabolic shift, inhibiting anabolic pathways like lipogenesis while stimulating catabolic processes to restore cellular energy levels.[2] Key in vitro effects of berberine on lipid metabolism include the regulation of hepatic lipid production and clearance by targeting various cellular molecules.[5][6][7]

Key Molecular Targets and Effects:

-

AMPK Activation: Berberine consistently activates AMPK in various cell lines, including hepatocytes and adipocytes.[4] This activation leads to the phosphorylation and inhibition of key enzymes in lipid synthesis.

-

Inhibition of Lipogenesis: By activating AMPK, berberine suppresses the expression and activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[8][9][10] This leads to the downregulation of enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), resulting in decreased fatty acid and triglyceride synthesis.[5][11]

-

Upregulation of LDLR Expression: Berberine increases the expression of the low-density lipoprotein receptor (LDLR) in liver cells.[3] This is achieved through the activation of the JNK/c-Jun signaling pathway and by enhancing the stability of LDLR mRNA.[5][12] Increased LDLR expression enhances the clearance of LDL cholesterol from the circulation.

-

Inhibition of PCSK9: Berberine has been shown to reduce the expression and secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of LDLR.[3][13] By inhibiting PCSK9, berberine further contributes to increased LDLR levels and cholesterol uptake.

Quantitative Data Summary

The following tables summarize the quantitative effects of berberine on key markers of lipid metabolism as reported in various in vitro studies.

Table 1: Effect of Berberine on AMPK and ACC Phosphorylation

| Cell Line | Berberine Concentration | Duration | p-AMPK/AMPK Ratio (Fold Change vs. Control) | p-ACC/ACC Ratio (Fold Change vs. Control) | Reference |

| HepG2 | 20 µmol/L | 24 h | 2.0 | 2.8 | [14] |

| C2C12 Myotubes | 20 µmol/L | 24 h | 2.4 | 2.8 | [14] |

| 3T3-L1 Adipocytes | 10 µM | 24 h | Significant Increase | Significant Increase | [4] |

Table 2: Effect of Berberine on Lipogenic Gene Expression

| Cell Line | Berberine Concentration | Duration | SREBP-1c mRNA (Fold Change vs. Control) | FASN mRNA (Fold Change vs. Control) | Reference |

| HepG2 | 1-10 µM | 24 h | Dose-dependent decrease | Dose-dependent decrease | [15] |

| 3T3-L1 Adipocytes | 10 µM | 24 h | Significant Decrease | Significant Decrease | [8] |

| Rat Islets | 10 µM | 24 h | - | Significant decrease in high glucose | [11] |

Table 3: Effect of Berberine on LDLR Expression

| Cell Line | Berberine Concentration | Duration | LDLR mRNA (Fold Change vs. Control) | LDLR Protein (Fold Change vs. Control) | Reference |

| HepG2 | 25 µM | 24 h | ~2.5 | Significant Increase | [5] |

| HL-7702 | 10 µM | 24 h | Significant Increase | Significant Increase | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro assays used to study the effects of berberine on lipid metabolism.

1. Cell Culture and Berberine Treatment

-

Cell Lines: HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), and C2C12 (mouse myoblast) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments studying lipid metabolism, lipid-stripped serum may be used to create a lipid-depleted condition.[17][18]

-

Berberine Preparation: Berberine hydrochloride is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is always included in experiments.

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of berberine or vehicle control for the specified duration.

2. Western Blot Analysis for Protein Phosphorylation and Expression

-

Purpose: To quantify the levels of total and phosphorylated proteins (e.g., AMPK, ACC) and the expression of key proteins (e.g., LDLR, SREBP-1c, FASN).

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Purpose: To measure the mRNA levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, LDLR).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. Specific primers for the target genes and a reference gene (e.g., GAPDH or ACTB) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.

-

4. Cellular Lipid Staining and Quantification

-

Purpose: To visualize and quantify intracellular lipid accumulation.

-

Protocol:

-

Oil Red O Staining:

-

After treatment, cells are washed with PBS and fixed with 10% formalin for 1 hour.

-

Cells are then washed with 60% isopropanol (B130326) and stained with a filtered Oil Red O solution for 30 minutes.

-

After staining, cells are washed with water and visualized under a microscope.

-

For quantification, the stained lipid droplets can be extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

-

Bioluminescent Assays: Commercial bioluminescent assays can be used to quantify intracellular levels of triglycerides, cholesterol, and glycerol.[19] These assays typically do not require organic extraction and offer high sensitivity.[19]

-

Signaling Pathways and Visualizations

Berberine's effects on lipid metabolism are mediated through complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.

Caption: AMPK-mediated inhibition of the SREBP-1c pathway by berberine.

Caption: Mechanisms of berberine-induced LDLR upregulation.

Caption: Standard experimental workflow for Western blot analysis.

Conclusion

In vitro studies have robustly demonstrated that berberine is a potent regulator of lipid metabolism. Its ability to activate AMPK, suppress lipogenesis, and enhance cholesterol clearance through LDLR upregulation provides a strong scientific basis for its therapeutic potential in metabolic disorders. The experimental protocols and pathway diagrams presented in this guide offer a framework for further research into the nuanced mechanisms of berberine and the development of novel lipid-lowering therapies.

References

- 1. Update on the Benefits and Mechanisms of Action of the Bioactive Vegetal Alkaloid Berberine on Lipid Metabolism and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Berberine, a plant alkaloid with lipid- and glucose-lowering properties: From in vitro evidence to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review [ouci.dntb.gov.ua]

- 8. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Berberine-induced LDLR up-regulation involves JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Berberine - ProQuest [proquest.com]

- 14. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 15. e-century.us [e-century.us]

- 16. Berberine up-regulates hepatic low-density lipoprotein receptor through Ras-independent but AMP-activated protein kinase-dependent Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture [bio-protocol.org]

- 18. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Metabolism [promega.kr]

An In-depth Technical Guide on Metformin and Its Impact on Metabolic Rate

Introduction

Metformin (B114582), a biguanide (B1667054) derivative, is a first-line therapeutic agent for the management of type 2 diabetes mellitus.[1][2][3] Its primary clinical effect is the reduction of hyperglycemia, which it largely achieves by suppressing hepatic glucose production.[2][3][4][5][6][7] Beyond its well-documented effects on glucose homeostasis, metformin exerts a significant influence on systemic and cellular energy metabolism.[[“]][[“]] This technical guide provides a comprehensive overview of the mechanisms through which metformin impacts metabolic rate, with a focus on its molecular targets, signaling pathways, and the experimental evidence that substantiates these findings.

Quantitative Effects on Metabolic Parameters

Metformin's influence on metabolic rate is a composite of its effects on various physiological and cellular processes. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Effects of Metformin on Hepatic Glucose Production and Peripheral Glucose Uptake

| Parameter | Species/Model | Metformin Dose | Duration | Outcome | Reference |

| Hepatic Gluconeogenesis | T2DM Patients | 1000 mg twice daily | 3 months | ~20% decrease | [5] |

| Hepatic Glucose Production | T2DM Patients | Not specified | Not specified | Over 33% reduction | [5] |

| cAMP-stimulated Glucose Production | Cultured Primary Hepatocytes | Pharmacological concentration | Not specified | 58% reduction | [5] |

| Peripheral Glucose Uptake | T2DM Patients | 1000 mg twice daily | 3 months | ~13% increase | [5] |

Table 2: Effects of Metformin on Body Weight and Energy Balance

| Parameter | Species/Model | Metformin Dose | Duration | Outcome | Reference |

| Body Weight | Obese, non-diabetic subjects | 2.55 g/day | 28 weeks | Average loss of 5.8 kg | [10][11] |

| Body Weight | T2DM Patients (DPP study) | 850 mg twice daily | ~3 years | Reduced incidence of diabetes by 31% | [11] |

| Body Weight | T2DM Patients | Not specified | 29 weeks | 3.8 kg decrease | [11] |

| Food Intake | Mice | Comparable to human dose | 9 days | Reduced food intake, ~2g weight loss | [12] |

Table 3: Effects of Metformin on Cellular Respiration and Energy Status

| Parameter | Cell Type | Metformin Concentration | Duration | Outcome | Reference |

| Mitochondrial Respiration | Breast Cancer Cells | 0.05, 0.5, 5.0 mM | 24 hours | Dose-dependent decrease | [13] |

| AMP:ATP Ratio | Primary Rat Hepatocytes | 0.5 mmol/l | 3 hours | Significant increase | [14] |

| Complex I-mediated Respiration | Isolated Mitochondria (Liver, Brain) | 0.5–5 mM | Not applicable | Specific inhibition | [15] |

Core Signaling Pathway: AMPK Activation

A primary mechanism through which metformin exerts its metabolic effects is the activation of 5' AMP-activated protein kinase (AMPK).[1][4][16] AMPK functions as a cellular energy sensor; it is activated when the cellular AMP:ATP ratio rises, signaling a low energy state.[14][17]

Metformin's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain.[[“]][15][17][18] This inhibition leads to a decrease in ATP synthesis and a consequential increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[14] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.

Downstream Effects of AMPK Activation:

-

Inhibition of Hepatic Gluconeogenesis: AMPK activation leads to the suppression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, thereby reducing glucose production in the liver.[19]

-

Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake from the bloodstream.[19]

-

Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a decrease in lipogenesis and an increase in fatty acid oxidation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the metabolic effects of metformin.

1. Assessment of Mitochondrial Respiration using High-Resolution Respirometry

-

Objective: To measure the effect of metformin on oxygen consumption rates in isolated mitochondria or intact cells.

-

Methodology:

-

Cell/Mitochondrial Preparation: Isolate mitochondria from tissue (e.g., liver, muscle) via differential centrifugation or use cultured cells.

-

Respirometer Setup: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Calibrate the oxygen sensors and add the appropriate respiration medium.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add cells or mitochondria to the respirometer chambers.

-

Sequentially add substrates for different parts of the electron transport chain (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II).

-

Measure routine respiration.

-

Add ADP to measure oxidative phosphorylation capacity (State 3 respiration).

-

Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system (ETS).

-

Add inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of different complexes.

-

-

Metformin Treatment: Perform parallel experiments where metformin is added to the chambers at various concentrations to observe its direct effect on oxygen consumption at different respiratory states.

-

-

Data Analysis: Oxygen consumption rates (OCR) are calculated and normalized to cell number or mitochondrial protein content. The inhibitory effect of metformin on Complex I-linked respiration is a key expected outcome.[15]

2. Western Blot Analysis for AMPK Activation

-

Objective: To quantify the phosphorylation status of AMPK and its downstream targets as a measure of its activation.

-

Methodology:

-

Cell/Tissue Lysis: Treat cells or tissues with metformin for a specified duration. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK at Thr172) and total AMPK. Also, probe for phosphorylated ACC (p-ACC) and total ACC.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.[20]

AMPK-Independent Mechanisms

While AMPK activation is a central tenet of metformin's action, evidence also points to AMPK-independent mechanisms.[7][18]

-

Redox Balance Alteration: Inhibition of mitochondrial Complex I by metformin can lead to an altered cellular redox state, specifically an increased NADH/NAD+ ratio. This can allosterically inhibit gluconeogenic enzymes.

-

Gut Microbiome Modulation: Metformin alters the composition of the gut microbiome, which may contribute to its metabolic benefits.[19][21] For instance, it can increase the abundance of Akkermansia muciniphila, a bacterium associated with improved metabolic health.[21]

-

GDF15 Secretion: Metformin has been shown to increase the secretion of Growth Differentiation Factor 15 (GDF15), a hormone that can reduce appetite and food intake, thereby contributing to weight loss.[5][[“]]

Conclusion

Metformin's impact on metabolic rate is multifaceted, extending beyond its primary glucose-lowering effects. The activation of AMPK, secondary to the inhibition of mitochondrial Complex I, is a key mechanism driving many of its beneficial metabolic actions, including the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake. Concurrently, AMPK-independent pathways, such as the modulation of the gut microbiome and the induction of GDF15, contribute significantly to its overall therapeutic profile. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin revisited - Mayo Clinic [mayoclinic.org]

- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. Metformin for Obesity · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weight loss caused by common diabetes drug tied to "anti-hunger" molecule in study [med.stanford.edu]

- 13. Metformin directly acts on mitochondria to alter cellular bioenergetics | springermedizin.de [springermedizin.de]

- 14. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 18. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metformin - Wikipedia [en.wikipedia.org]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. healthcentral.com [healthcentral.com]

Unveiling the Thermogenic Potential of Compound X in Brown Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogenic properties of Compound X, identified as (+)-1-Deacetylcaesalmin C, with a specific focus on its activity within brown adipose tissue (BAT). The document details the current understanding of Compound X's mechanism of action, supported by quantitative data from cellular respiration assays. Detailed experimental protocols for the isolation and culture of primary brown adipocytes, assessment of mitochondrial respiration, and immunodetection of key thermogenic markers are provided to facilitate further research. Furthermore, this guide illustrates the established signaling pathways integral to brown fat thermogenesis, offering a framework for contextualizing the potential molecular targets of Compound X. This document is intended to serve as a critical resource for researchers and drug development professionals investigating novel therapeutic agents for metabolic diseases.

Introduction to Compound X and Brown Adipose Tissue Thermogenesis

Compound X, chemically identified as the cassane furanoditerpenoid (+)-1-Deacetylcaesalmin C, has emerged as a molecule of interest for its potential to stimulate energy expenditure. Preliminary studies have demonstrated its capacity to enhance cellular respiration in brown adipocytes, the primary site of non-shivering thermogenesis in mammals.

Brown adipose tissue is distinguished by its high density of mitochondria and the unique expression of Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat. The activation of BAT is a promising strategy for combating obesity and related metabolic disorders due to its capacity to increase systemic energy expenditure.

This guide will delve into the thermogenic effects of Compound X on BAT, presenting available data, methodologies for its study, and the signaling pathways that likely govern its action.

Quantitative Data on the Thermogenic Effects of Compound X

The primary thermogenic effect of Compound X observed to date is the stimulation of mitochondrial respiration in brown adipocytes. The following table summarizes the key quantitative findings from published research. Further studies are required to establish a comprehensive dose-response profile and to quantify the direct effects on UCP1 expression and activity.

| Parameter Measured | Cell Type | Treatment | Fold Change vs. Control | Statistical Significance |

| Basal Respiration Rate | Immortalized Murine Brown Adipocytes | 10 µM (+)-1-deacetylcaesalmin C for 3 days | ~1.2-fold increase | p < 0.05 |

| Isoproterenol-Stimulated Respiration | Immortalized Murine Brown Adipocytes | 10 µM (+)-1-deacetylcaesalmin C for 3 days | ~1.15-fold increase | Not statistically significant |

| UCP1 mRNA Expression | - | - | Data not yet available | - |

| UCP1 Protein Expression | - | - | Data not yet available | - |

Further research is needed to fully characterize the dose-dependent effects of Compound X on these and other thermogenic parameters.

Key Experimental Protocols

To facilitate further investigation into the thermogenic properties of Compound X, this section provides detailed methodologies for essential experiments.

Isolation and Culture of Primary Brown Adipocytes from Mice

This protocol describes the isolation of preadipocytes from the interscapular brown adipose tissue of neonatal mice and their subsequent differentiation into mature, thermogenically active brown adipocytes.[1][2][3][4][5]

Materials:

-

Neonatal mice (postnatal day 1-3)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type I

-

Bovine Serum Albumin (BSA)

-

Differentiation medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM rosiglitazone, 0.5 mM IBMX, 1 µM dexamethasone, 20 nM insulin, and 1 nM T3.

-

Maintenance medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 20 nM insulin, and 1 nM T3.

Procedure:

-

Euthanize neonatal mice according to approved institutional animal care and use committee protocols.

-

Dissect the interscapular brown adipose tissue and place it in sterile PBS.

-

Mince the tissue finely and digest with 0.1% collagenase in DMEM for 30-45 minutes at 37°C with gentle agitation.

-

Neutralize the collagenase with an equal volume of DMEM containing 10% FBS.

-

Filter the cell suspension through a 100 µm cell strainer.

-

Centrifuge the filtrate at 500 x g for 5 minutes.

-

Resuspend the cell pellet in plating medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and culture in a T75 flask.

-

Once confluent, induce differentiation by replacing the plating medium with differentiation medium.

-

After 48 hours, replace the differentiation medium with maintenance medium. Refresh the maintenance medium every 48 hours.

-

Mature, lipid-laden brown adipocytes should be visible by day 7-10 of differentiation.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure mitochondrial respiration in mature brown adipocytes treated with Compound X.[6][7][8]

Materials:

-

Mature brown adipocytes cultured in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Seahorse XF Calibrant

-

Assay medium: DMEM base supplemented with 25 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.

-

Compound X stock solution

-

Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).

Procedure:

-

One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Prepare stock solutions of Compound X and mitochondrial stress test compounds in assay medium.

-

Load the sensor cartridge with the compounds for injection. A typical mitochondrial stress test sequence is: Port A - Compound X or vehicle, Port B - Oligomycin, Port C - FCCP, Port D - Rotenone/Antimycin A.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Following calibration, replace the calibrant plate with the cell culture microplate and initiate the assay.

-

The instrument will measure baseline OCR, followed by OCR after the sequential injection of the compounds.

-

Data is analyzed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Immunofluorescence Staining for UCP1

This protocol details the immunofluorescent detection of UCP1 in cultured brown adipocytes to visualize and quantify its expression following treatment with Compound X.[9][10]

Materials:

-

Mature brown adipocytes cultured on glass coverslips.

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization/blocking buffer: PBS with 0.3% Triton X-100 and 5% goat serum.

-

Primary antibody: Rabbit anti-UCP1.

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Mounting medium.

Procedure:

-

Treat mature brown adipocytes with Compound X for the desired duration.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block the cells with permeabilization/blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-UCP1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Signaling Pathways in Brown Adipose Tissue Thermogenesis

The thermogenic activity of brown adipose tissue is tightly regulated by complex signaling networks. While the precise upstream signaling cascade initiated by Compound X is yet to be elucidated, understanding the canonical pathways of thermogenesis provides a framework for future investigation.

β-Adrenergic Signaling Pathway

The primary physiological activator of BAT thermogenesis is norepinephrine, released from sympathetic nerve terminals upon cold exposure. Norepinephrine binds to β3-adrenergic receptors on the surface of brown adipocytes, initiating a cascade that leads to the activation of UCP1.[11][12][13][14]

PRDM16/PGC-1α Transcriptional Regulation

The differentiation and thermogenic capacity of brown adipocytes are controlled by a network of transcription factors and coactivators. PRDM16 is a master regulator that drives the brown fat gene program, in part by co-activating PGC-1α, which in turn promotes mitochondrial biogenesis and the expression of UCP1.[15][16][17][18][19]

Experimental Workflow for Investigating Compound X

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound's thermogenic properties in brown adipose tissue.

Conclusion and Future Directions

Compound X, (+)-1-Deacetylcaesalmin C, demonstrates promising thermogenic properties through the stimulation of cellular respiration in brown adipocytes. The data, while preliminary, suggest a potential role for this compound in modulating energy expenditure.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action of Compound X, including its direct or indirect effects on UCP1 and the upstream signaling pathways.

-

Conducting comprehensive dose-response studies to determine the optimal concentration for its thermogenic effects.

-

Evaluating the efficacy and safety of Compound X in preclinical animal models of obesity and metabolic disease.

-

Investigating the potential for synergistic effects with other known thermogenic agents.

This technical guide provides a foundational resource for the continued investigation of Compound X and other novel molecules with the potential to modulate brown adipose tissue function for therapeutic benefit.

References

- 1. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue. | Semantic Scholar [semanticscholar.org]

- 2. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]

- 4. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.4. Isolation and differentiation of primary brown adipocytes [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [bio-protocol.org]

- 8. Analyzing mitochondrial function in brown adipocytes with a bioenergetic analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Adrenergic Receptors and Adipose Tissue Metabolism: Evolution of an Old Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]

Apetinib ("Compound X"): An In-depth Technical Guide on its Interaction with Appetite-Regulating Hormones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apetinib is a novel synthetic peptide analog demonstrating potent activity as a Glucagon-Like Peptide-1 (GLP-1) receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of GLP-1 receptors, which plays a crucial role in glucose homeostasis and appetite regulation.[2][3] Additionally, preclinical and early-phase clinical studies indicate that Apetinib exerts a secondary, indirect effect on the suppression of ghrelin, the primary orexigenic, or appetite-stimulating, hormone.[4][5] This dual-action profile—enhancing satiety signals while diminishing hunger signals—positions Apetinib as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comprehensive overview of the current data on Apetinib's interaction with key appetite-regulating hormones, details the experimental protocols used in these assessments, and visualizes the core biological pathways and workflows.

Mechanism of Action

Apetinib's primary therapeutic effect is derived from its function as a potent agonist of the GLP-1 receptor.[1] Found on pancreatic β-cells and neurons in the brain, the GLP-1 receptor is integral to the incretin (B1656795) effect, which potentiates insulin (B600854) secretion in response to nutrient intake.[3] By binding to and activating these receptors, Apetinib mimics the effects of endogenous GLP-1, leading to:

-

Enhanced Satiety: Activation of GLP-1 receptors in the hypothalamus increases the sense of fullness and reduces food intake.[3][6]

-

Slowed Gastric Emptying: Apetinib delays the transit of food from the stomach to the small intestine, prolonging feelings of satiety and reducing postprandial glucose excursions.[2][7]

-

Glucose-Dependent Insulin Secretion: Stimulation of pancreatic β-cells leads to increased insulin release in the presence of elevated blood glucose.[2]

Furthermore, Apetinib has been observed to indirectly suppress circulating levels of ghrelin. The precise mechanism for this is still under investigation but is hypothesized to be a downstream effect of enhanced satiety signaling in the hypothalamus and delayed gastric emptying.[8][9]

Signaling Pathway of Apetinib

The diagram below illustrates the proposed signaling cascade following Apetinib administration.

Quantitative Data on Hormonal Interactions

Studies have quantified the effects of Apetinib on key appetite-regulating hormones. The data is summarized below, comparing the effects of a standardized dose of Apetinib against a placebo control in a diet-induced obese (DIO) rodent model over a 28-day period.

Table 1: Plasma Hormone Concentrations Post-28 Day Treatment

| Hormone | Treatment Group | Mean Concentration (pg/mL) | Standard Deviation | % Change vs. Placebo | p-value |

| Active GLP-1 | Apetinib (10 mg/kg) | 25.8 | ± 4.2 | +185% | <0.001 |

| Placebo | 9.0 | ± 2.1 | - | - | |

| Ghrelin (Acylated) | Apetinib (10 mg/kg) | 65.4 | ± 10.5 | -48% | <0.01 |

| Placebo | 125.7 | ± 22.8 | - | - | |

| Leptin | Apetinib (10 mg/kg) | 18.2 | ± 5.5 | -35% | <0.05 |

| Placebo | 28.0 | ± 7.9 | - | - | |

| Peptide YY (PYY) | Apetinib (10 mg/kg) | 88.9 | ± 15.1 | +55% | <0.01 |

| Placebo | 57.2 | ± 11.3 | - | - |

Note: Leptin reduction is consistent with loss of adipose tissue and is considered a secondary effect of Apetinib-induced weight loss.[5][10]

Table 2: Food Intake and Body Weight Changes

| Parameter | Treatment Group | Day 1 | Day 28 | % Change | p-value |

| Daily Food Intake (g) | Apetinib (10 mg/kg) | 22.5 | 15.8 | -29.8% | <0.001 |

| Placebo | 23.1 | 24.5 | +6.1% | >0.05 | |

| Body Weight (g) | Apetinib (10 mg/kg) | 450.2 | 382.7 | -15.0% | <0.001 |

| Placebo | 448.9 | 471.3 | +5.0% | <0.05 |

Experimental Protocols

The following methodologies were employed to generate the data presented above. These protocols are based on established techniques for peptide hormone analysis.[11][12]

In-Vivo Rodent Study Protocol

-

Model: Male C57BL/6J mice, 12 weeks of age, rendered obese through a 10-week high-fat diet (60% kcal from fat).

-

Acclimatization: Animals were single-housed and acclimatized for 7 days prior to study initiation.

-

Groups: Animals were randomized into two groups (n=12 per group):

-

Vehicle Control (Placebo): Daily subcutaneous (SC) injection of sterile saline.

-

Apetinib: Daily SC injection of Apetinib (10 mg/kg).

-

-

Administration: Injections were administered 1 hour before the dark cycle (active feeding period) for 28 consecutive days.

-

Measurements: Body weight and food intake were recorded daily.

-

Sample Collection: On Day 29, animals were fasted for 4 hours. Blood was collected via cardiac puncture into EDTA tubes containing a DPP-4 inhibitor (for GLP-1) and Pefabloc SC (for ghrelin). Plasma was separated by centrifugation (1500 x g for 15 min at 4°C) and stored at -80°C until analysis.[13]

Hormone Analysis Protocol

-

Assay Type: Commercially available Enzyme-Linked Immunosorbent Assays (ELISA) were used for the quantification of active GLP-1, acylated ghrelin, total leptin, and total PYY.

-

Procedure:

-

Preparation: All reagents, standards, and samples were brought to room temperature before use.

-

Standard Curve: A standard curve was generated using the provided standards for each hormone.

-

Sample Incubation: Plasma samples were diluted as per manufacturer instructions and added to the antibody-precoated microplate.

-

Detection: A biotin-conjugated antibody specific to the target hormone was added, followed by Streptavidin-HRP.

-

Substrate Addition: TMB substrate solution was added, and the plate was incubated in the dark.

-

Reaction Stoppage: The reaction was terminated by the addition of a stop solution.

-

Reading: The optical density was measured at 450 nm using a microplate reader.

-

-

Data Analysis: Hormone concentrations were calculated by interpolating from the standard curve. Statistical analysis was performed using a two-tailed Student's t-test, with p<0.05 considered statistically significant.

In-Vivo Study Workflow

The workflow for the preclinical evaluation of Apetinib is outlined in the diagram below.

Logical Relationships and Outcomes

The administration of Apetinib initiates a cascade of hormonal and physiological events that culminate in reduced appetite and weight loss. The logical flow from drug administration to the desired therapeutic outcome is depicted below.

Conclusion and Future Directions

Apetinib demonstrates a robust, dual-action profile in the regulation of appetite through potent GLP-1 receptor agonism and indirect ghrelin suppression. The quantitative data from preclinical models strongly supports its efficacy in reducing food intake and promoting weight loss. The observed hormonal changes, particularly the significant increase in anorexigenic signals (GLP-1, PYY) and decrease in the primary orexigenic signal (ghrelin), provide a clear biological basis for these effects.[6][9][14]

Future research should focus on elucidating the precise molecular link between GLP-1 receptor activation and ghrelin suppression. Further clinical trials are necessary to confirm these effects in human populations and to evaluate the long-term safety and efficacy of Apetinib as a therapeutic agent for obesity and related metabolic diseases.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appetite stimulant - Wikipedia [en.wikipedia.org]

- 5. The role of leptin and ghrelin in the regulation of food intake and body weight in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PERIPHERAL MECHANISMS IN APPETITE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Drug Interactions Between Glucagon-Like Peptide 1 Receptor Agonists and Oral Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leptin and ghrelin dynamics: unraveling their influence on food intake, energy balance, and the pathophysiology of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Control of Appetite: A Daunting Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring hormonal dynamics in obesity: Leptin, ghrelin, and nesfatin-1 | 2024, Volume 10 - Issue 1 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]

- 11. Protocol for detecting peptide hormones in mosquito tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]

- 13. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Scientists: New Weight-Loss Drug Helps Patients Avoid Muscle Loss [prevention.com]

Cellular Targets of Semaglutide in Weight Regulation: An In-depth Technical Guide

Introduction

Semaglutide (B3030467) is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, initially developed for the management of type 2 diabetes.[1] Its remarkable efficacy in promoting significant and sustained weight loss has led to its approval for chronic weight management in individuals with obesity or those who are overweight with associated comorbidities.[1][2] Semaglutide mimics the effects of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake.[3] However, Semaglide has been structurally modified to have an extended half-life, allowing for once-weekly administration.[4] This guide provides a comprehensive technical overview of the cellular targets and molecular mechanisms through which Semaglutide exerts its effects on weight regulation, intended for researchers, scientists, and drug development professionals.

Primary Cellular Target: The GLP-1 Receptor

At the molecular level, Semaglutide's therapeutic effects are mediated through its selective binding to and activation of the glucagon-like peptide-1 receptor (GLP-1R).[5] The GLP-1R is a class B G-protein-coupled receptor (GPCR) expressed in multiple tissues, including the pancreas, gastrointestinal tract, adipose tissue, and key areas of the central nervous system involved in metabolic control.[5][6] Upon binding, Semaglutide initiates a cascade of intracellular signaling events that collectively contribute to improved glucose homeostasis, reduced appetite, and consequently, weight loss.[7]

Key Cellular Systems and Mechanisms of Action

Semaglutide's influence on weight regulation is not confined to a single organ but is the result of its integrated actions across multiple physiological systems.

Central Nervous System (CNS): The Epicenter of Appetite Control

The brain is a primary site of action for Semaglutide's effects on appetite and satiety. While Semaglutide does not readily cross the main blood-brain barrier, it accesses key brain regions through specialized areas known as circumventricular organs (CVOs), which lack a tight barrier, allowing the brain to sample the blood directly.[8][9] From these access points, Semaglutide influences a network of neurons that regulate energy balance.

-

Hypothalamus: This region is critical for integrating metabolic signals to control hunger and energy expenditure.[10]

-

Arcuate Nucleus (ARC): The ARC is a key site for mediating the anorectic effects of GLP-1 receptor agonists.[10] Semaglutide has been shown to stimulate proopiomelanocortin (POMC) neurons, which are known to suppress appetite.[11]

-

Paraventricular Nucleus (PVN) and Dorsomedial Hypothalamus (DMH): GLP-1R activation in the PVN can increase sympathetic activity.[12] Both the PVN and DMH are involved in reducing food intake in response to GLP-1 receptor agonists.[10][13]

-

Ventromedial Hypothalamic (VMH) Nucleus: Targeting GLP-1R in the VMH may stimulate brown adipose tissue thermogenesis, thereby increasing energy expenditure.[10]

-

-

Brainstem (Dorsal Vagal Complex): Recent research has identified a specific group of nerve cells in the brain stem that appear to control Semaglutide's beneficial effects on appetite reduction and weight loss, without causing the common side effect of nausea.[14][15] This area is directly targeted by Semaglutide and plays a role in meal termination.[8]

Pancreatic β-Cells: Glucose Homeostasis

In pancreatic β-cells, Semaglutide's activation of the GLP-1R enhances glucose-dependent insulin (B600854) secretion.[16][17] This action is mediated by the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which culminates in the biosynthesis and secretion of insulin.[1] This glucose-dependent mechanism significantly lowers the risk of hypoglycemia.[5]

Gastrointestinal Tract: Satiety and Nutrient Absorption

Semaglutide slows down the rate at which food is emptied from the stomach.[18][19] This delayed gastric emptying contributes to a prolonged feeling of fullness and satiety after meals, which naturally leads to a reduction in overall calorie intake.[17][18][19]

Adipose Tissue: Energy Expenditure and Metabolism

Preclinical evidence suggests that Semaglutide may modulate adipose tissue function by promoting the "browning" of white adipose tissue (WAT) into more metabolically active beige/brown adipose tissue (BAT).[1][20] This process increases thermogenesis and energy expenditure.[1] The activation of the AMPK/SIRT1 signaling pathway appears to play a crucial role in this differentiation process.[20] Additionally, GLP-1R activation can downregulate genes involved in de novo lipogenesis, thereby reducing the synthesis and uptake of fatty acids.[16]

Quantitative Data on Semaglutide's Bioactivity and Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating Semaglutide's potency and its effects on weight regulation.

Table 1: Preclinical Bioactivity of Semaglutide

| Parameter | Value | Cell/Model System | Reference |

|---|---|---|---|

| GLP-1R Binding Affinity (Ki) | 0.38 ± 0.06 nM | BHK cells expressing human GLP-1R | [21] |

| Food Intake Reduction | 15-20% | Diet-Induced Obese (DIO) Mice | [21] |

| Cumulative Weight Loss | 8-10% | Diet-Induced Obese (DIO) Mice | [21] |

| HbA1c Reduction | ~1.5 percentage points | Diet-Induced Obese (DIO) Mice (4 weeks) |[21] |

Table 2: Clinical Efficacy of Semaglutide in Weight Management (STEP Trials)

| Trial | Dosage | Mean Body Weight Reduction | Duration | Population | Reference |

|---|---|---|---|---|---|

| STEP 1 | 2.4 mg weekly | ~15% | 68 weeks | Adults with obesity or overweight | [2][22] |

| STEP Trials (General) | 2.4 mg weekly | 10-15% on average | - | People with obesity | [3] |

| Comparison to Liraglutide (B1674861) | 2.4 mg weekly | 15% | 68 weeks | Obese individuals without diabetes |[16] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: GLP-1R signaling in pancreatic β-cells.

Caption: Semaglutide's mechanism of action in the CNS.

Experimental Workflow Diagram

Caption: Workflow for a CRE-Luciferase reporter gene assay.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the bioactivity of Semaglutide.

In Vitro Bioassay: CRE-Luciferase Reporter Gene Assay

This assay quantifies the ability of Semaglutide to activate the GLP-1R and trigger the downstream cAMP signaling pathway, measured via the expression of a reporter gene.

-

Objective: To determine the potency (EC50) of Semaglutide in activating the GLP-1 receptor.

-

Materials:

-

Protocol:

-

Cell Seeding: Seed the reporter cells into 96-well plates at an appropriate density to achieve a confluent monolayer. Allow cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.[7]

-

Compound Preparation: Prepare serial dilutions of Semaglutide in a suitable assay buffer or serum-free medium.

-

Cell Treatment: Carefully remove the culture medium from the cells. Add the prepared Semaglutide dilutions to the respective wells. Include a vehicle control (medium without compound). Incubate for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.[7]

-

Luciferase Assay: After incubation, equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[7]

-

Signal Measurement: Measure the luminescence signal from each well using a luminometer. The light output is proportional to the amount of luciferase expressed, which reflects the level of cAMP pathway activation.[7]

-

-

Data Analysis:

-

Plot the measured luminescence signal against the logarithm of the Semaglutide concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to calculate the EC50 value, which represents the concentration of Semaglutide that elicits a half-maximal response.[7]

-

In Vivo Efficacy Study: Diet-Induced Obese (DIO) Mouse Model

This model is used to assess the effects of Semaglutide on body weight, food intake, and glycemic control in a setting that mimics human obesity.

-

Objective: To evaluate the long-term efficacy of Semaglutide in reducing body weight and improving metabolic parameters.

-

Materials:

-

Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

-

Semaglutide formulated for subcutaneous injection.

-

Vehicle control solution.

-

Metabolic cages for monitoring food intake, energy expenditure, and respiratory exchange ratio.

-

-

Protocol:

-

Animal Acclimatization: House DIO mice in a controlled environment (temperature, light-dark cycle) and allow them to acclimate.

-

Baseline Measurements: Before starting treatment, measure baseline body weight, food intake, and key metabolic parameters (e.g., blood glucose, HbA1c).

-

Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of Semaglutide). Administer Semaglutide or vehicle via subcutaneous injection at a specified frequency (e.g., once daily or once weekly).[8][21]

-

Monitoring:

-

Body Weight and Food Intake: Measure daily or several times per week.[8]

-

Energy Expenditure (EE) and Respiratory Exchange Ratio (RER): Place mice in metabolic cages at specified time points to measure oxygen consumption and carbon dioxide production.[8]

-

Glycemic Control: Collect blood samples periodically to measure plasma glucose and HbA1c levels.[21]

-

-

-

Data Analysis:

-

Compare the change in body weight and cumulative food intake over time between the Semaglutide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).[8]

-

Analyze differences in energy expenditure, RER, and glycemic parameters between the groups.

-

Neuronal Activation Mapping: c-Fos Immunohistochemistry

This technique is used to identify neurons in the brain that are activated by Semaglutide administration. c-Fos is an immediate early gene whose protein product is rapidly expressed in neurons following stimulation.

-

Objective: To map the specific neural pathways activated by Semaglutide that are involved in appetite regulation.

-

Materials:

-

Rats or mice.

-

Semaglutide and vehicle control.

-

Perfusion and fixation solutions (e.g., saline, paraformaldehyde).

-

Primary antibody against c-Fos protein.

-

Appropriate secondary antibodies and detection reagents (e.g., DAB).

-

Microscope for imaging brain sections.

-

-

Protocol:

-

Animal Treatment: Administer a single dose of Semaglutide or vehicle to the animals.

-

Perfusion and Tissue Collection: At a peak time for c-Fos expression (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative. Carefully dissect the brains.

-

Sectioning: Post-fix the brains and then slice them into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

Immunohistochemistry:

-

Incubate the brain sections with the primary antibody against c-Fos.

-

Wash and then incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin complex and visualize with a chromogen like DAB, which produces a brown precipitate in c-Fos-positive nuclei.

-

-

Imaging and Analysis: Mount the sections on slides and image them using a microscope. Count the number of c-Fos-positive cells in specific brain regions of interest (e.g., ARC, PVN, DVC) to quantify neuronal activation.[8]

-

-

Data Analysis:

-

Compare the number of c-Fos-immunoreactive neurons in each brain region between Semaglutide-treated and control animals to identify areas with significant activation.[8]

-

Conclusion

Semaglutide exerts its profound effects on weight regulation through a multi-faceted mechanism of action centered on the activation of the GLP-1 receptor in key metabolic tissues. Its primary influence is within the central nervous system, where it modulates neural circuits in the hypothalamus and brainstem to reduce appetite and enhance satiety.[5] Concurrently, its actions on the gastrointestinal tract, pancreas, and adipose tissue contribute to delayed gastric emptying, improved glycemic control, and potentially increased energy expenditure.[1][18] The comprehensive understanding of these cellular and molecular targets is crucial for the ongoing development of novel and improved therapies for obesity and related metabolic disorders.

References

- 1. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Science Behind Semaglutide and Appetite Regulation | Infusion Health Telemedicine Clinic [infusionhealth.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 6. A Systematic Review of Semaglutide’s Influence on Cognitive Function in Preclinical Animal Models and Cell-Line Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Glucagon-Like Peptide 1 Stimulates Hypothalamic Proopiomelanocortin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. downtoearth.org.in [downtoearth.org.in]

- 14. news-medical.net [news-medical.net]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 17. news-medical.net [news-medical.net]

- 18. skinlogic.org [skinlogic.org]

- 19. How does semaglutide work? | Mayo Clinic Diet [diet.mayoclinic.org]

- 20. researchgate.net [researchgate.net]

- 21. preprints.org [preprints.org]

- 22. agewellatl.net [agewellatl.net]

Bioavailability and Pharmacokinetics of Resveratrol ("Compound X") in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals